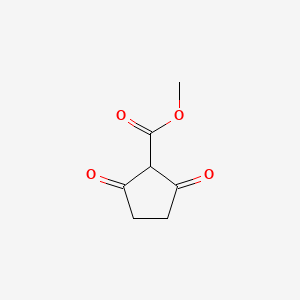

Methyl2,5-dioxocyclopentane-1-carboxylate

Description

Significance of Methyl 2,5-dioxocyclopentane-1-carboxylate as a Versatile Synthetic Building Block

The versatility of Methyl 2,5-dioxocyclopentane-1-carboxylate stems from the multiple reactive sites within its structure. The presence of two ketone groups and a β-keto ester system allows for a wide range of chemical transformations. The acidic α-proton situated between the two carbonyl groups can be readily removed by a base, generating a stabilized enolate. This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and Michael additions.

This reactivity makes the compound a valuable synthon for the synthesis of a variety of substituted cyclopentane (B165970) derivatives. These derivatives are core structures in many natural products, including steroids and prostaglandins, as well as in pharmacologically active compounds. The ability to introduce substituents at specific positions on the cyclopentane ring in a controlled manner is crucial for the synthesis of these complex targets.

Historical Development and Evolution of Research on Cyclopentanone (B42830) Derivatives as Synthons

The exploration of cyclopentanone derivatives as key synthetic intermediates has a rich history. A pivotal moment in the synthesis of five-membered rings was the development of the Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, first reported by Walter Dieckmann, provided a reliable method for constructing the cyclopentanone core. wikipedia.org The intramolecular cyclization of a 1,6-diester, for instance, yields a five-membered cyclic β-keto ester, which is the foundational structure of the compound . libretexts.orgwikipedia.org

Early research heavily focused on derivatives like 2-methylcyclopentane-1,3-dione, which became a crucial intermediate in the total synthesis of steroids. orgsyn.org The general synthetic utility of cyclic 1,3-diketones as precursors for various pharmaceuticals has been a consistent area of investigation. beilstein-journals.org These compounds, through their keto-enol tautomerism, offer high reactivity for creating more complex molecular frameworks. beilstein-journals.org The evolution of this field has seen the development of numerous methods for preparing and functionalizing these cyclopentane rings, establishing them as indispensable tools in the synthetic chemist's arsenal. orgsyn.orgnih.gov

Scope and Strategic Research Objectives for Methyl 2,5-dioxocyclopentane-1-carboxylate Investigations

Current and future research involving Methyl 2,5-dioxocyclopentane-1-carboxylate and related structures is focused on several key objectives. A primary goal is the development of new, more efficient, and stereoselective methods for its synthesis and subsequent functionalization. This includes the use of organocatalysis to control the stereochemistry of reactions at the cyclopentane core, leading to enantiomerically pure products. beilstein-journals.orgbeilstein-journals.org

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2,5-dioxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H8O4/c1-11-7(10)6-4(8)2-3-5(6)9/h6H,2-3H2,1H3 |

InChI Key |

AUTKKIGKJGQQGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,5 Dioxocyclopentane 1 Carboxylate and Its Analogues

Classical Approaches to the Synthesis of Methyl 2,5-dioxocyclopentane-1-carboxylate

Classical synthetic strategies for forming the core structure of methyl 2,5-dioxocyclopentane-1-carboxylate have traditionally relied on robust and well-documented reactions. These methods often involve multi-step sequences to construct and functionalize the cyclopentane (B165970) ring system.

Multi-step Reaction Sequences for Ring Formation and Functionalization

A primary classical method for synthesizing cyclic β-keto esters like methyl 2,5-dioxocyclopentane-1-carboxylate is the Dieckmann condensation. mychemblog.comsynarchive.com This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form the five-membered ring. orgoreview.com The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org

The process begins with the deprotonation of an α-carbon of the diester by a base, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate. libretexts.org Subsequently, the elimination of an alkoxide group results in the formation of the cyclic β-keto ester. libretexts.org The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the final product. mychemblog.com

Following the initial ring formation, further functionalization can be achieved. For instance, the resulting β-keto ester can undergo reactions such as alkylation at the α-position and decarboxylation to yield substituted cyclopentanones. orgoreview.comlibretexts.org

Role of Precursor Compounds in the Synthetic Pathways

The selection of the precursor compound is critical in the Dieckmann condensation. To synthesize a five-membered ring, a 1,6-diester is typically required. orgoreview.com For the synthesis of the target compound, a precursor such as a dialkyl adipate (B1204190) derivative with appropriate substitutions would be necessary. The specific nature of the precursor diester dictates the final structure of the resulting cyclic β-keto ester.

For example, the synthesis of (±)-methylcyclopentanone-3-carboxylate, a related structure, has been achieved starting from cyclohex-3-enecarboxylic acid. This precursor undergoes esterification, followed by oxidative ring opening to form a diacid, which is then converted to a diester. This diester subsequently undergoes a Dieckmann condensation to form the cyclopentanone (B42830) ring, illustrating a clear pathway from a cyclic precursor to a functionalized cyclopentanone derivative. psu.edu

| Precursor Type | Key Reaction | Resulting Ring System |

| 1,6-Diester | Dieckmann Condensation | Five-membered cyclic β-keto ester |

| 1,7-Diester | Dieckmann Condensation | Six-membered cyclic β-keto ester |

| Cyclohexene derivative | Ring Opening & Dieckmann Condensation | Functionalized cyclopentanone |

Modern and Sustainable Synthetic Routes for Methyl 2,5-dioxocyclopentane-1-carboxylate

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. This has led to innovations in the synthesis of methyl 2,5-dioxocyclopentane-1-carboxylate and its analogues, focusing on catalysis and the principles of green chemistry.

Catalyst-Mediated Synthesis of Methyl 2,5-dioxocyclopentane-1-carboxylate

Modern synthetic routes increasingly employ catalysts to improve reaction efficiency, selectivity, and conditions. While classical Dieckmann condensations use stoichiometric amounts of strong bases like sodium alkoxides, modern variations may utilize catalytic systems to achieve the same transformation under milder conditions. organic-chemistry.org

For the broader class of cyclopentanone derivatives, catalyst development has been a major focus. For example, rhodium catalysts have been used for the cyclization of α-aryl-α-diazo ketones to yield α-aryl cyclopentanones. organic-chemistry.org In other approaches, Ni-Cu bimetallic catalysts supported on Metal-Organic Frameworks (MOFs) have shown high efficiency and selectivity in the conversion of biomass-derived furfural (B47365) to cyclopentanone through hydrogenation. amazonaws.com This highlights a shift from petroleum-based feedstocks to renewable ones. amazonaws.com

| Catalyst System | Precursor/Reactant | Product Class | Key Advantage |

| Weak bases (e.g., Sodium Carbonate) | Adipic acid | Cyclopentanone | Selective ketonic decarboxylation |

| Rhodium (Rh) catalysts | α-Aryl-α-diazo ketones | α-Aryl cyclopentanones | Efficient cyclization |

| Ni-Cu@MOF-5 | Furfural | Cyclopentanone | High selectivity from renewable feedstock |

Green Chemistry Principles in Methyl 2,5-dioxocyclopentane-1-carboxylate Production

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, energy consumption, and the use of hazardous materials. google.com The synthesis of cyclopentanone derivatives from renewable resources like furfural is a prime example of this shift. amazonaws.comresearchgate.net This process often utilizes aqueous-phase reactions, avoiding volatile organic solvents. researchgate.net

The development of robust, reusable catalysts, such as the Ni-Cu@MOF-5 system, aligns with green chemistry by minimizing waste and allowing for more economical processes. amazonaws.com Furthermore, methods that generate non-toxic byproducts, such as using oxone/halide for halogenative semipinacol rearrangements to form cyclopentanones, represent a move towards more sustainable chemical transformations. organic-chemistry.org The goal is to enhance atom economy and reduce the environmental impact associated with chemical production. google.com

Chemoenzymatic and Biocatalytic Pathways for Structural Analogues

The demand for enantiomerically pure compounds, particularly in pharmaceuticals, has spurred the development of chemoenzymatic and biocatalytic methods. These approaches combine the efficiency of chemical synthesis with the high selectivity of enzymes. researchgate.net

Biocatalysis offers an environmentally friendly alternative for producing valuable chemicals. rsc.org For instance, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of cyclic ketones to lactones, a reaction that is synthetically useful for producing structural analogues. rsc.orgnih.gov

Entirely biocatalytic processes are also being designed. For example, artificial biocatalytic cascades using engineered Escherichia coli have been developed to convert cycloalkanes into α,ω-dicarboxylic acids, which are important industrial chemicals. nih.gov Such whole-cell biocatalysis can reduce the need for isolating and purifying enzymes and cofactors, making the process more cost-effective. nih.gov These methods provide powerful tools for creating complex, chiral molecules that are difficult to access through purely chemical means. doi.org

Stereoselective and Enantioselective Synthesis of Chiral Methyl 2,5-dioxocyclopentane-1-carboxylate Derivatives

The synthesis of chiral derivatives of methyl 2,5-dioxocyclopentane-1-carboxylate, which possess specific three-dimensional arrangements, requires advanced stereoselective strategies. These methods aim to control the formation of new stereocenters during the cyclization or subsequent modification steps, yielding enantiomerically enriched products.

Asymmetric Catalysis: One powerful approach is the use of chiral catalysts to direct the formation of a specific enantiomer. Organocatalytic methods, for instance, have been successfully employed in the asymmetric synthesis of functionalized cyclopentanones. nih.gov A multicatalytic cascade reaction involving a secondary amine catalyst and a N-heterocyclic carbene (NHC) catalyst can facilitate a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to produce highly functionalized chiral cyclopentanones with excellent enantioselectivities. nih.gov Similarly, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids, using a chiral phosphinooxazoline ligand, can generate cyclopentenones with a quaternary stereocenter in high enantiomeric excess. nih.gov

Chiral Auxiliaries: Another established strategy involves covalently attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation, before being cleaved to yield the chiral product. tsijournals.com For instance, an Evans enolate based asymmetric alkylation can be used as a key step to establish the desired chirality in a synthetic sequence. tsijournals.com In the context of cyclopentanone synthesis, a chiral auxiliary like menthol (B31143) can be condensed with a precursor to form a mixture of separable diastereomers, allowing for the isolation of a single stereoisomer. acs.org

Kinetic Resolution: Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mix of two enantiomers). acs.org This technique employs a chiral catalyst or reagent that reacts at a faster rate with one enantiomer than the other. acs.orgnih.gov This allows for the separation of the unreacted, slower-reacting enantiomer or the product derived from the faster-reacting enantiomer, both in high enantiomeric excess. rsc.org For example, the kinetic resolution of racemic 4-hydroxy-cyclopentenone using a rhodium-BINAP catalyst facilitates a 1,3-hydrogen migration preferentially for one enantiomer, allowing the recovery of the other with high enantiopurity. acs.org A dynamic kinetic resolution (DKR) is an even more efficient variant where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single desired enantiomer. nih.govorganic-chemistry.org This has been applied to the synthesis of β-amino-α-hydroxy esters via the reduction of racemic α-keto esters. organic-chemistry.org

| Synthetic Strategy | Description | Key Features | Example Application Context |

|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency (catalytic turnovers); direct formation of chiral product from achiral precursor. | Organocatalytic cascade reactions to form functionalized cyclopentanones. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Stoichiometric use of the auxiliary; requires attachment and removal steps; often highly reliable. | Use of menthol to create separable diastereomers of a cyclopentenone intermediate. acs.org |

| Kinetic Resolution (KR) | Enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst, allowing for their separation. | Maximum theoretical yield is 50% for the unreacted starting material and 50% for the product. nih.gov | Enantioselective reduction of a racemic cyclopentenone precursor. acs.org |

| Dynamic Kinetic Resolution (DKR) | A kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture. | Allows for a theoretical yield of up to 100% of a single enantiomeric product. nih.gov | Ru(II)-catalyzed asymmetric transfer hydrogenation of β-substituted-α-keto esters. organic-chemistry.org |

Reactivity and Mechanistic Investigations of Methyl 2,5 Dioxocyclopentane 1 Carboxylate

Nucleophilic and Electrophilic Reactions at the Carbonyl Centers of Methyl 2,5-dioxocyclopentane-1-carboxylate

The presence of two carbonyl groups in methyl 2,5-dioxocyclopentane-1-carboxylate, a β-ketoester, makes it a versatile substrate for a variety of nucleophilic and electrophilic reactions. The electron-withdrawing nature of the ester group influences the reactivity of the adjacent ketone.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. wikipedia.org It involves the reaction of a carbonyl compound with an active hydrogen-containing compound, catalyzed by a weak base. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org In the context of methyl 2,5-dioxocyclopentane-1-carboxylate, the active methylene (B1212753) group between the two carbonyls can act as the nucleophile.

While direct examples of aldol or Knoevenagel condensations with methyl 2,5-dioxocyclopentane-1-carboxylate are not prevalent in the literature, the principles of these reactions can be applied. For instance, an intramolecular aldol condensation is a key step in the formation of five-membered rings from 1,4-dicarbonyl compounds. libretexts.org In a mixed aldol reaction, a single product can be favored if one of the carbonyl partners lacks α-hydrogens and is a good acceptor of nucleophiles, or if one partner is significantly more acidic. openstax.org

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is suitable when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org

A study on the Knoevenagel condensation of various aldehydes with malononitrile (B47326) demonstrated the use of a sulfate-ion promoted zirconia solid acid catalyst under solvent-free conditions, yielding excellent product yields. researchgate.net Another investigation into the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid showed high yields at elevated temperatures. mdpi.com

The Michael addition, a type of conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.commasterorganicchemistry.com The reaction is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com Methyl 2,5-dioxocyclopentane-1-carboxylate can act as a Michael donor after deprotonation to form a resonance-stabilized enolate.

Several studies have demonstrated the utility of a similar compound, methyl 2-oxocyclopentane-1-carboxylate, in asymmetric Michael additions. For example, cinchona-squaramide organocatalysts have been effectively used in the Michael addition of methyl 2-oxocyclopentane-1-carboxylate to trans-β-nitrostyrene, achieving high yields and stereoselectivities. researchgate.net

Below is a table summarizing the results of Michael additions with methyl 2-oxocyclopentane-1-carboxylate and trans-β-nitrostyrene catalyzed by a cinchonidine-squaramide immobilized on a deep eutectic solvent (DES). researchgate.net

| Entry | Time (h) | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | 24 | >99 | 98:2 | 97 |

| 2 | 48 | >99 | 98:2 | 98 |

| 3 | 72 | >99 | 98:2 | 98 |

Further research has explored the use of various chiral catalysts for the enantioselective Michael addition of β-ketoesters like methyl 2-oxocyclopentane-1-carboxylate to nitroolefins. buchler-gmbh.combuchler-gmbh.combuchler-gmbh.com These reactions are valuable for the stereocontrolled synthesis of complex molecules.

Reactions at the Active Methylene and Methine Groups of the Cyclopentane (B165970) Ring.libretexts.org

The presence of acidic protons at the α-positions to the carbonyl groups makes the cyclopentane ring of methyl 2,5-dioxocyclopentane-1-carboxylate susceptible to various functionalization reactions.

The active methylene and methine protons can be removed by a base to generate a nucleophilic enolate, which can then be alkylated or acylated. A patent describes the preparation of methyl 1-ethyl-2-oxocyclopentane carboxylate through the alkylation of methyl 2-oxocyclopentane carboxylate with ethyl iodide in the presence of anhydrous potassium carbonate. google.com Similarly, acylation can be achieved; for example, the acylation of 2-benzyl-2-ethoxycarbonyl-cyclopentanol with benzoyl chloride in the presence of pyridine. google.com

A study on the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide demonstrated regioselectivity, with the initial reaction occurring at the sulfur atom. mdpi.com This highlights the importance of considering the relative acidities of different protons and the nature of the electrophile in directing the outcome of the reaction. Intramolecular Friedel-Crafts acylation is another powerful method for forming cyclic ketones. researchgate.net

The enol or enolate form of methyl 2,5-dioxocyclopentane-1-carboxylate can react with electrophilic halogens to introduce a halogen atom onto the cyclopentane ring. For instance, the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate involves the bromination of a related cyclopentanone (B42830) derivative. researchgate.net

The oxidation of the cyclopentane ring can also be achieved. The specific products of oxidation will depend on the oxidizing agent and the reaction conditions. The oxidation of a tocopherol-type antioxidant was found to be dependent on the amount of water present, leading to different products through various intermediates. nih.gov

Cycloaddition Reactions and Pericyclic Processes Involving the Core Structure

Cycloaddition reactions are a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.orglibretexts.org The potential for methyl 2,5-dioxocyclopentane-1-carboxylate to participate in such reactions is primarily associated with its enol tautomer, which contains a carbon-carbon double bond.

While specific examples of cycloaddition reactions involving methyl 2,5-dioxocyclopentane-1-carboxylate are not readily found in the literature, the enol form could potentially act as a dienophile in a Diels-Alder [4+2] cycloaddition reaction, especially if the double bond is further activated by electron-withdrawing groups. libretexts.org The reactivity would be influenced by the nature of the diene partner. libretexts.org

1,3-dipolar cycloadditions are another class of pericyclic reactions that could involve the enol form of the molecule as the dipolarophile. mdpi.com These reactions are useful for the synthesis of five-membered heterocyclic rings. researchgate.net The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions and catalysts used. mdpi.comnih.gov

It is also conceivable that derivatives of methyl 2,5-dioxocyclopentane-1-carboxylate, particularly those with introduced unsaturation, could participate in other pericyclic processes such as electrocyclic reactions or sigmatropic rearrangements. However, dedicated studies would be required to explore these possibilities.

Rearrangement Reactions of Methyl 2,5-dioxocyclopentane-1-carboxylate Derivatives

Derivatives of Methyl 2,5-dioxocyclopentane-1-carboxylate can be induced to undergo skeletal rearrangements, most notably ring contractions, through classic organic reactions. These transformations are typically initiated by converting one of the ketone functionalities into a reactive intermediate.

Favorskii Rearrangement

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones upon treatment with a base. wikipedia.orgadichemistry.com For a derivative such as Methyl 4-chloro-2,5-dioxocyclopentane-1-carboxylate, reaction with a base like sodium methoxide (B1231860) would be expected to yield a cyclobutane (B1203170) derivative. nrochemistry.com The reaction proceeds via the formation of an enolate at the α'-carbon (C1), which is highly acidic due to the presence of the ester and the second ketone. This enolate then undergoes intramolecular nucleophilic substitution to displace the chloride, forming a strained bicyclo[2.1.0]pentanone (cyclopropanone) intermediate. adichemistry.com Subsequent nucleophilic attack by the methoxide base at a carbonyl carbon opens the three-membered ring to yield the more stable carbanion, ultimately leading to the ring-contracted product, Methyl 2,4-dioxocyclobutane-1-carboxylate. youtube.com This reaction is a powerful tool for accessing highly strained four-membered ring systems. alfa-chemistry.comchemistnotes.com

Wolff Rearrangement

Another potential ring-contraction pathway involves the Wolff rearrangement of an α-diazo ketone. wikipedia.org This would require the prior conversion of a ketone in the parent molecule into a diazo group, for instance, through diazo-transfer reactions. organic-chemistry.org The resulting α-diazo ketone, upon thermal, photochemical, or metal-catalyzed decomposition, would lose dinitrogen gas to form a highly reactive carbene intermediate. organic-chemistry.org This is followed by a 1,2-rearrangement where the alkyl group migrates to form a ketene (B1206846). wikipedia.orgacs.org This ketene intermediate, being highly electrophilic, can be trapped by various nucleophiles. organic-chemistry.org If the reaction is performed in methanol, the ketene would be trapped to form a methyl ester, resulting in a homologated, ring-contracted product. This sequence provides a valuable route for transforming cyclic ketones into their one-carbon smaller carboxylic acid derivatives. wikipedia.org

| Rearrangement Type | Starting Derivative | Typical Reagents | Key Intermediate | Expected Product |

| Favorskii Rearrangement | Methyl 4-halo-2,5-dioxocyclopentane-1-carboxylate | Base (e.g., NaOMe) | Cyclopropanone | Methyl 2,4-dioxocyclobutane-1-carboxylate |

| Wolff Rearrangement | α-diazo ketone derivative | Heat (Δ), Light (hν), or Metal Catalyst (e.g., Ag₂O) | Ketene | Ring-contracted ester |

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group in Methyl 2,5-dioxocyclopentane-1-carboxylate is a versatile handle for various functional group interconversions.

Krapcho Decarboxylation

As a β-keto ester, the title compound is an ideal substrate for the Krapcho decarboxylation. chem-station.com This reaction effectively removes the entire methoxycarbonyl group (–CO₂Me) to yield 1,3-cyclopentanedione. The reaction is typically carried out by heating the substrate in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a salt, commonly lithium chloride or sodium cyanide, and a small amount of water. wikipedia.orgwikiwand.com The process avoids harsh acidic or alkaline conditions and is particularly useful for substrates that may be sensitive to them. chem-station.com The reaction proceeds via nucleophilic attack of the halide ion on the methyl group of the ester in an SN2 fashion, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.orgstackexchange.com

Hydrolysis and Curtius Rearrangement

The ester moiety can be readily hydrolyzed under acidic or basic conditions to yield 2,5-dioxocyclopentane-1-carboxylic acid. aklectures.com This carboxylic acid can then serve as a precursor for the Curtius rearrangement, a versatile reaction for converting carboxylic acids into primary amines, carbamates, or ureas. nih.govwikipedia.org The process involves converting the carboxylic acid to an acyl azide (B81097), typically via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). masterorganicchemistry.com Upon heating, the acyl azide undergoes thermal decomposition, losing nitrogen gas and rearranging to form an isocyanate intermediate. wikipedia.org This isocyanate can be trapped with various nucleophiles; for example, reaction with water leads to a primary amine (after decarboxylation of an intermediate carbamic acid), while reaction with an alcohol like tert-butanol (B103910) yields a Boc-protected amine. nih.govmasterorganicchemistry.com

| Reaction | Reagents | Intermediate | Product |

| Krapcho Decarboxylation | LiCl, H₂O, DMSO, Δ | Carboxylate anion | 1,3-Cyclopentanedione |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | - | 2,5-Dioxocyclopentane-1-carboxylic acid |

| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃, Δ (or DPPA, Δ) 3. H₂O or ROH | Acyl azide, Isocyanate | 1-Amino-2,5-cyclopentanedione or Carbamate derivative |

Studies on Reaction Mechanisms and Intermediates of Methyl 2,5-dioxocyclopentane-1-carboxylate Transformations

The transformations of Methyl 2,5-dioxocyclopentane-1-carboxylate and its derivatives are governed by the formation of key reactive intermediates, primarily enolates and those specific to named reactions.

Role of Enolate Intermediates

The proton at the C1 position of the parent compound is exceptionally acidic (pKa ≈ 11 in DMSO) because the resulting conjugate base, an enolate, is stabilized by resonance across three carbonyl groups (the two ketones and the ester). masterorganicchemistry.comlibretexts.org This stabilized enolate is a crucial intermediate in many potential reactions. fiveable.me For instance, the first step in the Favorskii rearrangement of a C4-halogenated derivative is the formation of this enolate, which then acts as the intramolecular nucleophile. adichemistry.com The formation of this enolate under basic conditions is rapid, and its subsequent reactions dictate the product outcome. utexas.edu

Favorskii Rearrangement Mechanism

The mechanism for the ring contraction of a hypothetical Methyl 4-chloro-2,5-dioxocyclopentane-1-carboxylate begins with deprotonation at C1 to form the stabilized enolate. wikipedia.orgyoutube.com This is followed by an intramolecular SN2 attack, where the enolate displaces the chloride at C4, forming a highly strained bicyclic cyclopropanone intermediate. adichemistry.com A nucleophile (e.g., methoxide) then attacks one of the carbonyl carbons of the cyclopropanone. The subsequent collapse of the tetrahedral intermediate involves the cleavage of one of the internal C-C bonds of the original three-membered ring. This cleavage occurs in a way that generates the more stable carbanion, which is then protonated by the solvent to give the final cyclobutane product. wikipedia.org

Krapcho Decarboxylation Mechanism

The mechanism of the Krapcho decarboxylation is initiated by the SN2 attack of a halide ion (e.g., Cl⁻) on the methyl group of the ester. wikipedia.orgwikiwand.com This de-alkylation step forms methyl chloride and a carboxylate anion. In the high-temperature, polar aprotic solvent environment, this carboxylate intermediate readily undergoes decarboxylation, releasing carbon dioxide and generating a new carbanion (an enolate of 1,3-cyclopentanedione). wikipedia.org This enolate is then protonated by the trace amount of water present in the reaction mixture to yield the final product, 1,3-cyclopentanedione. wikiwand.com

Curtius Rearrangement Mechanism

Following hydrolysis of the ester to the carboxylic acid, the Curtius rearrangement proceeds. The carboxylic acid is first converted into an acyl azide. Upon heating, the acyl azide loses a molecule of dinitrogen (N₂), a thermodynamically very favorable process, while simultaneously undergoing a 1,2-rearrangement. masterorganicchemistry.com The group attached to the carbonyl carbon migrates to the nitrogen atom, leading to the formation of an isocyanate intermediate. wikipedia.org This rearrangement is concerted, meaning the loss of N₂ and the migration occur in a single step, which ensures the stereochemistry of the migrating group is retained. The resulting isocyanate is a versatile electrophile that readily reacts with nucleophiles like water or alcohols to form the final amine or carbamate products. nih.gov

Applications of Methyl 2,5 Dioxocyclopentane 1 Carboxylate in Advanced Synthetic Chemistry

Role as a Precursor in Complex Natural Product Synthesis

The structural motifs present in Methyl 2,5-dioxocyclopentane-1-carboxylate are foundational to many natural products. Its cyclopentane (B165970) core is a common feature in numerous biologically active molecules, and the dicarbonyl functionality allows for a variety of chemical transformations essential for building complex structures.

Although direct use of Methyl 2,5-dioxocyclopentane-1-carboxylate in terpenoid and steroid synthesis is not explicitly detailed in the available literature, the chemistry of related β-keto esters and cyclic diketones is fundamental to these synthetic endeavors. β-Keto esters are valuable building blocks in the synthesis of intricate natural products. Palladium-catalyzed reactions of allyl β-keto carboxylates, for instance, have been developed to expand the utility of this class of compounds in organic synthesis. These reactions can lead to the formation of α-allyl ketones, which are precursors in terpenoid synthesis.

By analogy, the β-keto ester functionality in Methyl 2,5-dioxocyclopentane-1-carboxylate could be exploited in similar palladium-catalyzed allylation reactions. The resulting α-allylated cyclopentanedione derivative could then serve as a key intermediate for further elaboration into terpenoid structures. The Carroll rearrangement, a reaction that transforms allyl β-keto esters into γ,δ-unsaturated ketones, is a known method for terpenoid synthesis, and while it typically requires high temperatures, palladium catalysis can facilitate this transformation under milder conditions.

In the realm of steroidal scaffolds, the condensation of cycloalkanones with cycloalkanecarboxylic acids has been demonstrated as a general method for preparing molecules with steroid-like structures. The cyclopentanedione moiety of Methyl 2,5-dioxocyclopentane-1-carboxylate offers a reactive handle for aldol (B89426) condensations and other carbon-carbon bond-forming reactions that are central to the construction of the polycyclic systems characteristic of steroids.

The synthesis of aromatic heterocycles is of great interest due to their prevalence in drug molecules and natural products. β-Ketoesters are recognized as important synthons in synthetic organic chemistry due to their electrophilic and nucleophilic reactive sites, making them key intermediates in the synthesis of a diversity of complex drug molecules, including heterocyclic compounds.

Methyl 2,5-dioxocyclopentane-1-carboxylate, with its multiple reactive sites, is a prime candidate for the synthesis of various heterocyclic systems. The 1,3-dione functionality can react with binucleophiles to form a range of heterocycles. For example, condensation with hydrazines could yield pyrazole-fused cyclopentanes, while reaction with hydroxylamine could lead to isoxazole derivatives. Similarly, reactions with amidines or guanidines could be employed to construct pyrimidine-fused systems.

While specific examples utilizing Methyl 2,5-dioxocyclopentane-1-carboxylate are not prevalent, the general reactivity pattern of 1,3-diones is well-established in heterocyclic synthesis. For instance, the synthesis of methyl 1-aryl-4,5-dioxo-3-(1-oxo-3-phenylprop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-2-carboxylates and their subsequent reactions demonstrate the utility of dioxo heterocycles in constructing more complex spiro-fused systems.

Application in the Construction of Diverse Organic Scaffolds

The unique combination of functional groups in Methyl 2,5-dioxocyclopentane-1-carboxylate makes it a potentially valuable tool for the synthesis of diverse and complex organic scaffolds, including fused and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The construction of fused and spirocyclic systems is a key area of organic synthesis, and the reactivity of Methyl 2,5-dioxocyclopentane-1-carboxylate is well-suited for this purpose. The 1,3-dione moiety can participate in a variety of annulation reactions to form fused ring systems. For example, Michael addition of the dione to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation (a Robinson annulation), could lead to the formation of a fused six-membered ring.

Spirocyclic compounds, which contain two rings connected by a single common atom, are also accessible. The synthesis of spiro piperidone-cyclopropane derivatives has been achieved through the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes, showcasing a domino process that leads to complex spiro systems. By analogy, the nucleophilic character of the central carbon of the 1,3-dione in Methyl 2,5-dioxocyclopentane-1-carboxylate could be utilized in reactions with suitable electrophiles to construct spirocyclic frameworks.

Cyclopentanedione derivatives have been investigated for their utility in the agrochemical sector. Certain 2-aryl-1,3-cyclopentanedione enol esters have been shown to exhibit acaricidal and herbicidal activity. Furthermore, some cyclopentanedione compounds are used as insecticides, acaricides, and fungicides.

Given these precedents, Methyl 2,5-dioxocyclopentane-1-carboxylate could serve as a valuable starting material for the synthesis of novel agrochemicals. The ester and dione functionalities provide multiple points for chemical modification, allowing for the generation of a library of derivatives to be screened for biological activity. 1,3-Cyclopentanedione itself is used as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the methyl carboxylate group in the target compound offers an additional site for derivatization, potentially leading to compounds with enhanced or novel properties.

Contribution to Materials Science via Polymer and Monomer Synthesis

In the field of materials science, the development of new monomers and polymers with tailored properties is of paramount importance. While the direct polymerization of Methyl 2,5-dioxocyclopentane-1-carboxylate is not described, its structure suggests potential as a monomer or as a precursor to monomers for the synthesis of novel materials. Mechanoresponsive molecules are key building blocks for smart materials, and the synthesis of such materials often relies on the incorporation of specific molecular structures that can respond to external stimuli.

The dicarbonyl and ester functionalities of Methyl 2,5-dioxocyclopentane-1-carboxylate could be modified to introduce polymerizable groups, such as vinyl or acrylic moieties. Subsequent polymerization could lead to polymers with pendant cyclopentanedione units. These units could then be used for cross-linking or for further functionalization of the polymer, potentially leading to materials with interesting thermal, mechanical, or optical properties. The ability to easily modify chemical frameworks is crucial for creating new materials with unique properties. The reactivity of the cyclopentanedione moiety could also be exploited in the synthesis of covalent organic frameworks (COFs), which are porous, crystalline materials with applications in areas such as gas storage and catalysis.

Computational and Theoretical Studies on Methyl 2,5 Dioxocyclopentane 1 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and thermodynamic stability of molecular systems. For Methyl 2,5-dioxocyclopentane-1-carboxylate, DFT calculations, particularly using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to determine its most stable geometric and electronic configurations. nih.gov The process begins with geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface.

Studies on related cyclic keto-esters reveal that the stability is highly dependent on the conformation of the cyclopentane (B165970) ring and the orientation of the methyl carboxylate substituent. researchgate.net DFT calculations can precisely quantify the relative energies of different tautomers (e.g., enol forms) and conformers. For Methyl 2,5-dioxocyclopentane-1-carboxylate, the diketo form is predicted to be the most stable tautomer under standard conditions. nih.gov The relative stabilities of different conformers, such as those arising from the puckering of the five-membered ring, can be calculated to identify the ground state geometry.

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies lower reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reaction sites. researchgate.net

| Property | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -608.745 | Ground state electronic energy |

| HOMO Energy (eV) | -7.21 | Electron-donating ability |

| LUMO Energy (eV) | -1.89 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.32 | Indicator of chemical stability and reactivity |

| Dipole Moment (Debye) | 3.45 | Overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of conformational flexibility and intermolecular interactions that static quantum calculations cannot capture. mdpi.com For Methyl 2,5-dioxocyclopentane-1-carboxylate, MD simulations can be performed in various environments, such as in a vacuum to study intrinsic dynamics or in explicit solvent (e.g., water, ethanol) to understand its behavior in solution. mdpi.com

These simulations track the trajectory of each atom by solving Newton's equations of motion, allowing for the exploration of the molecule's accessible conformations. mdpi.com Analysis of the simulation trajectory reveals the principal modes of motion, such as ring puckering and the rotation of the ester group. This conformational sampling helps identify the most populated conformational states and the energy barriers between them. mdpi.com

Furthermore, MD is invaluable for studying how Methyl 2,5-dioxocyclopentane-1-carboxylate interacts with other molecules. By simulating the compound in a solvent box, one can analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and other non-covalent interactions. dntb.gov.ua Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a quantitative description of the solvation shell. This information is critical for understanding solubility and how the solvent might influence the molecule's reactivity and stability. dntb.gov.ua

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions, including those involving Methyl 2,5-dioxocyclopentane-1-carboxylate. By mapping the potential energy surface (PES), researchers can predict plausible reaction pathways, identify intermediate structures, and locate the transition states (TS) that connect reactants to products. nih.gov DFT methods are commonly used to calculate the energies of these stationary points. mdpi.com

For a given reaction, such as the enolization or an aldol-type reaction involving this compound, computational methods can model the entire reaction coordinate. A transition state search algorithm, like the synchronous transit-guided quasi-Newton (STQN) method, is used to find the highest energy point along the lowest energy path—the transition state. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are then performed to verify the nature of the stationary points: minima (reactants, products, intermediates) have all real vibrational frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State (TS1) | +22.5 | Activation barrier for the first step |

| Intermediate | -5.2 | A metastable species formed during the reaction |

| Transition State (TS2) | +15.8 | Activation barrier for the second step |

| Products | -12.7 | Final products of the reaction |

Quantum Chemical Calculations of Spectroscopic Parameters for Mechanistic Interpretation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which serves to confirm molecular structures and elucidate reaction mechanisms. For Methyl 2,5-dioxocyclopentane-1-carboxylate, methods like DFT can accurately compute various spectroscopic parameters that can be directly compared with experimental results from techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Vibrational frequency calculations produce a theoretical IR and Raman spectrum. researchgate.net The computed frequencies correspond to specific vibrational modes, such as C=O stretches of the ketone and ester groups, C-H bends, and ring deformation modes. By comparing the calculated spectrum with the experimental one, each observed peak can be confidently assigned to a specific molecular motion, confirming the compound's structure and functional groups. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical predictions of chemical shifts and coupling constants for the protons and carbons in Methyl 2,5-dioxocyclopentane-1-carboxylate provide a powerful tool for assigning complex experimental NMR spectra. Discrepancies between calculated and observed spectra can often point to specific structural features or dynamic processes occurring in solution. This synergy between computational prediction and experimental measurement is crucial for unambiguous structural characterization.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's chemical structure with its reactivity or biological activity. nih.gov For a series of compounds related to Methyl 2,5-dioxocyclopentane-1-carboxylate, a QSAR model could be developed to predict their reactivity in a specific chemical transformation.

The process involves three main components: a dataset of molecules with experimentally measured reactivity, a set of calculated molecular descriptors for each molecule, and a statistical method to create the correlation. mdpi.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP, polar surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.gov

Advanced Analytical Methodologies in Research on Methyl 2,5 Dioxocyclopentane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including methyl 2,5-dioxocyclopentane-1-carboxylate. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively, allowing for an unambiguous assembly of the molecular structure.

In a typical ¹H NMR spectrum of methyl 2,5-dioxocyclopentane-1-carboxylate, distinct signals would be expected for the methoxy (B1213986) group protons (-OCH₃), the methine proton at the C1 position, and the methylene (B1212753) protons (-CH₂-) of the cyclopentane (B165970) ring. The chemical shift (δ) of the methoxy protons typically appears as a singlet around 3.7 ppm. The proton at C1, being adjacent to both a carbonyl and the carboxylate group, would be significantly deshielded, appearing further downfield. The methylene protons at C3 and C4 would likely exhibit complex splitting patterns (multiplets) due to coupling with each other and with the C1 proton.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The spectrum would clearly show signals for the two ketone carbonyl carbons (C2 and C5) and the ester carbonyl carbon, typically in the range of 160-210 ppm. The methoxy carbon would appear around 50-60 ppm, while the carbons of the cyclopentane ring would have characteristic shifts reflecting their substitution and proximity to electron-withdrawing groups.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignment. Mechanistic studies of reactions involving this compound, such as enolate formation or subsequent alkylation, can also be monitored by NMR to identify intermediates and final products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2,5-dioxocyclopentane-1-carboxylate (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~3.5 - 4.0 (triplet) | ~50 - 55 |

| C3-H₂ | ~2.5 - 3.0 (multiplet) | ~35 - 40 |

| C4-H₂ | ~2.5 - 3.0 (multiplet) | ~35 - 40 |

| C=O (Ketone) | - | ~200 - 210 |

| C=O (Ester) | - | ~165 - 170 |

| -OCH₃ | ~3.7 (singlet) | ~52 - 55 |

Mass Spectrometry (MS) for Reaction Monitoring, Product Characterization, and High-Resolution Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For methyl 2,5-dioxocyclopentane-1-carboxylate (C₇H₈O₄, Molecular Weight: 156.14 g/mol ), MS is crucial for confirming its identity and characterizing products from chemical reactions.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 156. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire ester group (-COOCH₃, 59 mass units). libretexts.orgchemguide.co.uklibretexts.org Therefore, significant fragments might be expected at m/z 125 (M-OCH₃)⁺ and m/z 97 (M-COOCH₃)⁺. Further fragmentation of the cyclopentanedione ring could lead to the loss of carbon monoxide (CO, 28 mass units).

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision, which in turn enables the calculation of the elemental formula, confirming that it is indeed C₇H₈O₄. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for reaction monitoring, allowing for the separation and identification of reactants, intermediates, and products in a complex mixture.

Table 2: Expected Key Mass Spectrometry Fragments for Methyl 2,5-dioxocyclopentane-1-carboxylate

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | [C₇H₈O₄]⁺ |

| 125 | [M - OCH₃]⁺ | [C₆H₅O₃]⁺ |

| 97 | [M - COOCH₃]⁺ | [C₅H₅O₂]⁺ |

| 69 | [C₄H₅O]⁺ | [C₄H₅O]⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While obtaining a suitable single crystal of methyl 2,5-dioxocyclopentane-1-carboxylate itself might be challenging, derivatives of this compound are often prepared to facilitate crystallization and structural analysis.

This technique is particularly vital when stereocenters are present. For instance, in reactions that create a chiral center on the cyclopentane ring, X-ray crystallography of a suitable derivative can unambiguously determine the absolute configuration (R or S) of the new stereocenter. nih.gov The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding stereoselective reactions and the structure-activity relationships of biologically active derivatives. The resulting crystal structure data, including unit cell dimensions and space group, provide a fundamental reference for the compound's solid-state properties. nih.govmdpi.com

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Reaction Progress Monitoring, and Chiral Separations

Chromatographic methods are essential for the separation, purification, and analysis of methyl 2,5-dioxocyclopentane-1-carboxylate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for these purposes.

HPLC is widely used for assessing the purity of the compound and monitoring the progress of a reaction. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from impurities or starting materials. The retention time is a characteristic property under specific conditions, and the peak area from the detector (e.g., UV-Vis) is proportional to the concentration, allowing for quantitative analysis.

Since the C1 carbon of methyl 2,5-dioxocyclopentane-1-carboxylate is a chiral center (in its enol form) or a prochiral center, chiral HPLC is a critical technique for separating its enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govddtjournal.com The separation of enantiomers is crucial in pharmaceutical research, where different enantiomers can have vastly different biological activities.

GC is suitable for the analysis of volatile and thermally stable compounds like methyl 2,5-dioxocyclopentane-1-carboxylate. It provides high resolution for separating components of a mixture and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated compounds. jmchemsci.com GC can be used to check for the presence of volatile impurities and to monitor reactions conducted in organic solvents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of methyl 2,5-dioxocyclopentane-1-carboxylate would be dominated by strong absorption bands corresponding to the carbonyl groups.

The two ketone C=O groups would give rise to a strong absorption peak, typically in the range of 1740-1760 cm⁻¹ for a five-membered ring ketone. The ester C=O stretch would appear at a similar frequency, around 1735-1750 cm⁻¹. The presence of two distinct carbonyl environments might lead to a broadened peak or two closely spaced peaks in this region. Additionally, the C-O stretching of the ester group would produce a strong band between 1000 and 1300 cm⁻¹. The presence and position of these bands confirm the integrity of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Saturated ketones and esters typically have weak n→π* transitions in the UV region around 270-300 nm. For methyl 2,5-dioxocyclopentane-1-carboxylate, the presence of two ketone groups and the potential for enolization could influence its UV absorption characteristics. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be very useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve changes in conjugation or the introduction/removal of chromophores.

Table 3: Characteristic IR Absorption Frequencies for Methyl 2,5-dioxocyclopentane-1-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1740 - 1760 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Synthesis and Characterization of Methyl 2,5 Dioxocyclopentane 1 Carboxylate Derivatives and Analogues

Systematic Synthesis of Substituted Methyl 2,5-dioxocyclopentane-1-carboxylate Derivatives

The primary and most effective method for synthesizing the five-membered ring of methyl 2,5-dioxocyclopentane-1-carboxylate derivatives is the Dieckmann condensation. libretexts.orglibretexts.org This intramolecular Claisen condensation involves the base-catalyzed cyclization of a 1,6-diester, such as a substituted adipate (B1204190), to yield a cyclic β-keto ester. libretexts.orgorganic-chemistry.org

The mechanism proceeds through the formation of an enolate ion at an α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. libretexts.orglibretexts.org Subsequent elimination of an alkoxide group results in the formation of the five-membered cyclopentanone (B42830) ring. libretexts.org Sodium alkoxides, such as sodium ethoxide, are typically used as the base for this transformation. organic-chemistry.org

Substituents can be introduced onto the cyclopentane (B165970) ring in two main ways:

Pre-cyclization Modification : By starting with an appropriately substituted 1,6-diester, the corresponding substituted cyclic β-keto ester can be formed. For instance, the cyclization of diethyl 3-methylheptanedioate can yield a mixture of products, as deprotonation can occur at two different α-carbon positions, leading to different constitutional isomers. libretexts.org The regiochemical outcome of the cyclization depends on the relative acidities of the α-protons and the stability of the resulting products. core.ac.uk

The following table summarizes synthetic approaches to introduce substituents at different positions of the core structure.

| Target Position | Synthetic Strategy | Starting Material Example | Key Reaction | Resulting Product |

| C1 | Post-cyclization Alkylation | Methyl 2,5-dioxocyclopentane-1-carboxylate | Alkylation with CH₃I | Methyl 1-methyl-2,5-dioxocyclopentane-1-carboxylate |

| C3 or C4 | Pre-cyclization Modification | Diethyl 3-methyladipate | Dieckmann Condensation | Methyl 4-methyl-2,5-dioxocyclopentane-1-carboxylate |

Structure-Reactivity Relationship Studies in Modified Systems

The chemical behavior of methyl 2,5-dioxocyclopentane-1-carboxylate derivatives is governed by the interplay of their functional groups. The presence of two ketones and an ester group on a five-membered ring creates a unique electronic and steric environment that dictates its reactivity.

Acidity and Enolate Stability: The most significant feature is the high acidity of the C1 proton, which is flanked by the ester carbonyl and one of the ketone carbonyls. This arrangement allows for the delocalization of the negative charge of the resulting conjugate base (enolate) over three atoms (O-C-C-C=O), leading to significant stabilization. This acidity is crucial for the post-cyclization functionalization strategies described previously. libretexts.org

Influence of Substituents: The nature and position of substituents on the cyclopentane ring can modulate the compound's reactivity.

Electronic Effects : Electron-withdrawing groups attached to the ring can further increase the acidity of the C1 proton by inductive effects, making enolate formation easier. Conversely, electron-donating groups would decrease the acidity.

Steric Effects : Bulky substituents near the reactive centers (C1, C2, C5) can sterically hinder the approach of nucleophiles or bases. This can affect reaction rates and, in some cases, the regioselectivity of reactions like alkylation if the molecule is unsymmetrical.

The table below outlines the predicted effects of substituents on the reactivity of the system.

| Substituent Type | Position | Effect on C1-H Acidity | Effect on Enolate Nucleophilicity | Impact on Reactivity |

| Electron-Withdrawing (e.g., -NO₂) | C3, C4 | Increase | Decrease | Faster enolate formation, but slower reaction with electrophiles. |

| Electron-Donating (e.g., -CH₃) | C3, C4 | Decrease | Increase | Slower enolate formation, but faster reaction with electrophiles. |

| Bulky Group (e.g., -C(CH₃)₃) | C1 | N/A (proton replaced) | Hinders reaction at C2/C5 | Directs reactions to less hindered sites. |

| Bulky Group (e.g., -C(CH₃)₃) | C3, C4 | Minimal | Hinders approach to C1/C2/C5 | Decreases overall reaction rates at nearby centers. |

Exploration of Different Esters, Amides, and Other Functionalized Analogues

The methyl ester functionality of the parent compound can be readily converted into a variety of other functional groups, expanding its utility as a synthetic intermediate.

Synthesis of Esters and Amides: The most direct way to generate diversity is by modifying the ester group.

Esters : Different esters (e.g., ethyl, tert-butyl) can be synthesized via transesterification of the methyl ester with the desired alcohol under acidic or basic conditions. Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then subjected to standard esterification conditions (e.g., Fischer esterification) with the alcohol of choice.

Amides : A versatile route to amide analogues involves the hydrolysis of the methyl ester to the carboxylic acid. The acid can then be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). univ.kiev.ua This acyl chloride readily reacts with a wide range of primary and secondary amines to furnish the corresponding N-substituted or N,N-disubstituted amides. univ.kiev.ua

Other Functionalized Analogues: The two ketone groups at positions C2 and C5 are also key sites for introducing further molecular complexity. They can undergo a range of standard carbonyl reactions, including:

Reduction to secondary alcohols using reducing agents like sodium borohydride.

Protection as ketals to allow for selective reaction at other sites.

Reductive amination to introduce amino groups.

Wittig reaction to form carbon-carbon double bonds.

The following table summarizes synthetic pathways to common analogues.

| Analogue Type | General Synthetic Approach | Key Reagents |

| Ethyl Ester | 1. Hydrolysis of methyl ester2. Fischer esterification | 1. NaOH, H₃O⁺2. Ethanol, H₂SO₄ |

| Benzyl Ester | 1. Hydrolysis of methyl ester2. Esterification | 1. NaOH, H₃O⁺2. Benzyl alcohol, DCC |

| N-Methyl Amide | 1. Hydrolysis of methyl ester2. Acyl chloride formation3. Amination | 1. NaOH, H₃O⁺2. SOCl₂3. Methylamine |

| N,N-Diethyl Amide | 1. Hydrolysis of methyl ester2. Acyl chloride formation3. Amination | 1. NaOH, H₃O⁺2. SOCl₂3. Diethylamine |

Through these varied synthetic strategies, a diverse library of derivatives and analogues of methyl 2,5-dioxocyclopentane-1-carboxylate can be accessed, each with potentially unique chemical properties and applications.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

The transformation of Methyl 2,5-dioxocyclopentane-1-carboxylate into high-value, complex molecules hinges on the development of sophisticated catalytic systems. The focus is on achieving high efficiency and precise control over stereochemistry.

Future work in this area will likely concentrate on several key domains:

Asymmetric Catalysis: Creating chiral centers with high enantiomeric excess is a significant goal. Research will likely target the design of novel organocatalysts and transition-metal complexes for asymmetric transformations, such as Michael additions and aldol (B89426) reactions, on the cyclopentanone (B42830) ring. researchgate.net

Selective Reductions: The presence of two distinct carbonyl groups presents a challenge and an opportunity for selective reduction. Catalytic systems, potentially based on chemoselective hydrogenation catalysts, could enable the reduction of one ketone over the other, leading to valuable hydroxylated intermediates.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopentane (B165970) ring represents an atom-economical approach to introduce new functional groups. Developing catalysts that can selectively activate and functionalize these bonds would open new avenues for derivatization.

Table 1: Potential Catalytic Systems for Methyl 2,5-dioxocyclopentane-1-carboxylate

| Catalytic System Type | Target Transformation | Desired Outcome |

| Chiral Organocatalysts | Asymmetric Michael Addition | Synthesis of enantiomerically pure adducts |

| Transition-Metal Catalysts | Selective Ketone Hydrogenation | Formation of mono-hydroxy cyclopentanone derivatives |

| C-H Activation Catalysts | Direct Arylation/Alkylation | Efficient introduction of new carbon-carbon bonds |

Expanding Synthetic Utility in Diverse Chemical Transformations

Methyl 2,5-dioxocyclopentane-1-carboxylate is a prime candidate for use in complex reaction cascades that can rapidly build molecular complexity from simple starting materials. mdpi.com Its unique structure, featuring multiple reaction sites, makes it an ideal building block for diversity-oriented synthesis.

Emerging trends aim to leverage this potential through:

Multicomponent Reactions (MCRs): Designing novel MCRs where Methyl 2,5-dioxocyclopentane-1-carboxylate reacts with two or more other components in a single step can generate highly complex and diverse molecular scaffolds. Three-component reactions involving similar dioxo compounds have shown promise in creating substituted pyrrolidones. researchgate.net

Domino and Cascade Reactions: The development of domino reactions initiated by, for example, a Michael addition followed by an intramolecular cyclization, could provide access to intricate polycyclic and bridged ring systems. mdpi.comresearchgate.net Such processes are highly efficient as they form multiple bonds in one synthetic operation. mdpi.com

Synthesis of Privileged Structures: The cyclopentane core is a feature of many biologically active natural products and pharmaceuticals. Future research will focus on using this compound as a starting point to synthesize privileged structures, which are molecular frameworks known to bind to multiple biological targets. mdpi.com

Table 2: Examples of Complex Structures from Methyl 2,5-dioxocyclopentane-1-carboxylate

| Reaction Type | Reactants | Potential Product Class |

| Multicomponent Reaction | Aromatic Aldehydes, Amines | Highly substituted heterocyclic compounds |

| Domino Reaction | Activated Alkenes, Chiral Amides | Chiral bicyclic or polycyclic systems mdpi.comresearchgate.net |

| Cascade Cyclization | Diamines, Hydrazines | Fused heterocyclic scaffolds (e.g., pyrrolo[3,4-c]pyrazoles) researchgate.net |

Integration of Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by moving from trial-and-error experimentation to data-driven discovery. nih.goviscientific.org For a molecule like Methyl 2,5-dioxocyclopentane-1-carboxylate, these computational tools can accelerate research and development significantly.

Key applications include:

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the likely outcomes of novel transformations involving the target molecule. chemcopilot.com These tools can assess the feasibility of a proposed reaction and even predict potential side products.

Condition Optimization: Machine learning algorithms can rapidly identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, a task that is resource-intensive when performed manually. beilstein-journals.orgchemrxiv.org This is achieved by building models that correlate reaction parameters with outcomes. eurekalert.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules starting from simple precursors like Methyl 2,5-dioxocyclopentane-1-carboxylate. engineering.org.cn This can uncover non-intuitive pathways that a human chemist might overlook.

Table 3: AI and Machine Learning Applications in Synthesis

| AI/ML Application | Function | Impact on Research |

| Forward Reaction Prediction | Predicts products from given reactants and conditions. nih.gov | Reduces failed experiments and accelerates discovery. |

| Reaction Optimization | Identifies optimal parameters for yield and selectivity. beilstein-journals.org | Improves process efficiency and reduces waste. |

| Retrosynthesis | Proposes synthetic pathways for a target molecule. engineering.org.cn | Enhances creativity and efficiency in synthesis design. |

Addressing Sustainability Challenges and Exploring Bio-based Routes

Green chemistry principles are increasingly critical in modern organic synthesis, emphasizing the need for sustainable processes and renewable feedstocks. Research is actively exploring eco-friendly methods for producing and utilizing cyclopentane derivatives.

Future efforts will focus on:

Bio-based Feedstocks: A significant trend is the development of synthetic routes from renewable biomass instead of petrochemicals. rsc.org For instance, cyclopentane-1,3-dione, a direct precursor, can be synthesized from furfuryl alcohol, which is derived from hemicellulosic feedstock. researchgate.netmaastrichtuniversity.nl This provides a green pathway to the core cyclopentane structure. Similarly, 2,5-hexanedione, another biomass-derived platform chemical, can be converted to cyclopentenone derivatives. rsc.orgresearchgate.netrsc.org

Green Solvents and Reagents: The use of environmentally benign solvents, such as organic carbonates or water, is being explored to replace traditional volatile organic compounds. rsc.orgmdpi.com This reduces the environmental impact of the synthesis process.

Table 4: Bio-based Routes to Cyclopentane Precursors

| Bio-based Feedstock | Platform Chemical | Key Transformation | Cyclopentane Precursor |

| Hemicellulose | Furfuryl Alcohol | Piancatelli Rearrangement rsc.orgmaastrichtuniversity.nl | 4-Hydroxycyclopent-2-enone |

| Hemicellulose | 4-Hydroxycyclopent-2-enone | Isomerization researchgate.netmaastrichtuniversity.nl | Cyclopentane-1,3-dione |

| Biomass Sugars | 2,5-Hexanedione | Intramolecular Aldol Condensation researchgate.net | 3-Methyl-2-cyclopenten-1-one |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 2,5-dioxocyclopentane-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor ketones or esters under anhydrous conditions. For example, cyclopentane derivatives are synthesized via intramolecular esterification using catalysts like p-toluenesulfonic acid in refluxing toluene . Key considerations include:

- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification via recrystallization or column chromatography to isolate the product from byproducts.

Safety Note: Use PPE (gloves, face shields) as outlined in safety protocols for handling reactive intermediates .

Q. How can the stability of Methyl 2,5-dioxocyclopentane-1-carboxylate be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Hygroscopicity Tests : Store samples at controlled humidity (e.g., 25°C, 60% RH) and monitor mass changes.

- Light Sensitivity : Expose to UV-Vis light and analyze degradation via HPLC or NMR.

Evidence suggests cyclopentane derivatives are stable under inert atmospheres but may degrade in the presence of moisture or strong oxidizers .

Q. What spectroscopic techniques are most effective for characterizing Methyl 2,5-dioxocyclopentane-1-carboxylate?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR to confirm the cyclopentane ring structure and ester/ketone functional groups.

- IR Spectroscopy : Identify carbonyl stretching frequencies (~1700–1750 cm) for ketone and ester groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Comparative analysis with literature data (e.g., dimethyl cyclopentane derivatives in ) enhances reliability.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving Methyl 2,5-dioxocyclopentane-1-carboxylate?

- Methodological Answer : Conflicting experimental data (e.g., unexpected stereochemistry or yields) can be addressed via:

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

For example, studies on carbamate reaction kinetics highlight the role of solvent polarity in stabilizing intermediates.

Q. What strategies mitigate side reactions during functionalization of Methyl 2,5-dioxocyclopentane-1-carboxylate?

- Methodological Answer : Side reactions (e.g., over-oxidation or ring-opening) can be minimized by:

- Protective Group Chemistry : Temporarily block reactive sites (e.g., ketones) using silyl ethers.

- Low-Temperature Conditions : Slow down competing pathways (e.g., -78°C for Grignard additions).

- Catalyst Optimization : Use chiral catalysts to enhance stereochemical control, as seen in cyclopentane-based pharmaceutical intermediates .

Q. How do structural modifications of Methyl 2,5-dioxocyclopentane-1-carboxylate influence its bioactivity in enzyme inhibition assays?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) to enhance binding affinity.

- Stereochemical Analysis : Compare enantiomers using chiral HPLC to identify active configurations.

For instance, methyl aminocyclopentanecarboxylate derivatives exhibit antiviral activity dependent on stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.